molecular formula C16H14ClN3O3S B6500326 N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851979-12-9

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B6500326
CAS No.: 851979-12-9
M. Wt: 363.8 g/mol
InChI Key: DFJWZODQOMOMKR-UHFFFAOYSA-N
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Description

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0444402 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-9-6-7-10(12(8-9)23-2)15(21)19-20-16-18-14-11(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWZODQOMOMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole ring substituted with a chlorine atom and a hydrazide moiety with two methoxy groups. The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction conditions are optimized to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown efficacy against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells using the MTT assay to evaluate cell viability .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound B7A4311.5Inhibition of AKT and ERK pathways
This compoundA549TBDInduction of apoptosis
7-chloro-N-(2,6-dichlorophenyl) benzothiazoleH12990.8Cell cycle arrest

The compound's ability to induce apoptosis and inhibit cell migration has been noted in various studies. For example, flow cytometry analyses demonstrated that it promotes apoptotic pathways in treated cells while simultaneously inhibiting inflammatory cytokines like IL-6 and TNF-α .

Antimicrobial Activity

Beyond anticancer properties, this compound has also been evaluated for antimicrobial activity. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects. Preliminary studies suggest that this compound exhibits significant activity against both bacterial and fungal strains by disrupting cellular membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound potentially inhibits key enzymes involved in cell proliferation and survival.
  • Cytokine Modulation : It reduces the expression levels of inflammatory cytokines which are often upregulated in cancerous tissues.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on A431 Cells : A study demonstrated that treatment with benzothiazole derivatives led to significant reductions in cell viability and migration in A431 cells through apoptosis induction and inhibition of key signaling pathways .
  • Inflammation Models : In models using RAW264.7 macrophages, compounds showed reduced levels of IL-6 and TNF-α following treatment, indicating potential anti-inflammatory properties .

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